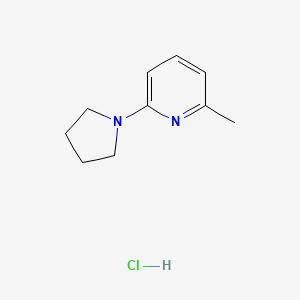

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

Descripción general

Descripción

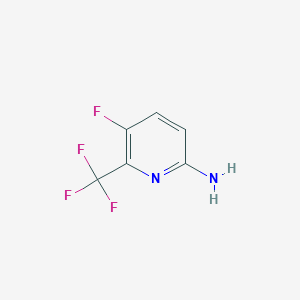

“2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It also contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is structurally similar to known stimulants .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be analyzed based on its formula, C10H15ClN2 . The compound contains a pyridine ring and a pyrrolidine ring .Chemical Reactions Analysis

The chemical reactivity of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be inferred from related compounds. For instance, simple pyrrolidine derivatives have been reacted with cinnamaldehyde to produce tricyclic products .Aplicaciones Científicas De Investigación

1. Flow Synthesis of 2-Methylpyridines via α-Methylation

- Summary of Application: This research involved the synthesis of a series of simple 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

- Methods of Application: The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

- Results or Outcomes: The reactions produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced .

2. Nicotinic Receptors

- Summary of Application: 2-(Pyrrolidin-1-yl)pyridine, which is structurally similar to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride, has been mentioned in the context of nicotinic receptors . These receptors are distributed throughout the central and peripheral nervous system .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Postmortem studies have reported that some nicotinic receptor subtypes are altered in the brains of autistic people .

Direcciones Futuras

The future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyridine and pyrrolidine rings, could be of interest in drug discovery .

Propiedades

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALLOWAPJBLBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)

![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)

![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)

![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)